Technical Documentation Center

5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Synthesis and Characterization of 5-Ethoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis and Characterization of 5-Ethoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 5-Ethoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active agents.[4][5] Derivatives of this heterocycle have shown potential as inhibitors for therapeutic targets such as Janus kinases (JAK) and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[2][6] This document outlines a robust synthetic strategy, provides detailed experimental protocols, and describes the analytical techniques required for unambiguous characterization of the target molecule.

Synthetic Strategy and Retrosynthesis

The primary strategic consideration for synthesizing substituted[1][2][3]triazolo[1,5-a]pyridines is the efficient construction of the fused triazole ring onto a pre-functionalized pyridine core. A variety of methods have been established for this transformation, often involving the cyclization of a 2-aminopyridine derivative.[3][7] A highly effective and reliable approach involves the oxidative N-N bond formation from an N-(pyridin-2-yl)amidine intermediate.[3][6] This strategy is advantageous due to the accessibility of the required starting materials and the generally high yields achieved under mild conditions.

Our retrosynthetic analysis deconstructs the target molecule, 5-Ethoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, by disconnecting the N-N bond of the triazole ring. This reveals a key intermediate, N-(6-ethoxypyridin-2-yl)guanidine. This intermediate can, in turn, be synthesized from the commercially available 2-amino-6-ethoxypyridine through a condensation reaction with cyanamide.

G Target 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine Intermediate N-(6-ethoxypyridin-2-yl)guanidine Target->Intermediate Oxidative N-N Cyclization StartingMaterial 2-Amino-6-ethoxypyridine + Cyanamide Intermediate->StartingMaterial Condensation G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification A1 Combine 2-Amino-6-ethoxypyridine, 1-Butanol, HCl A2 Add Cyanamide Solution A1->A2 A3 Reflux for 12-16h A2->A3 A4 Cool, Filter & Dry A3->A4 B1 Suspend Intermediate in DCM at 0°C A4->B1 Proceed with Intermediate B2 Add PIDA Portion-wise B1->B2 B3 Stir at RT for 4-6h B2->B3 B4 Quench & Extract B3->B4 B5 Purify via Chromatography B4->B5 G Start Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms Connectivity Start->NMR MS HRMS (ESI) Confirms Molecular Formula Start->MS IR IR Spectroscopy Identifies Functional Groups Start->IR MP Melting Point Assesses Purity Start->MP End Structure Verified NMR->End MS->End IR->End MP->End

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine for Improved Potency

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the optimization of the 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold. This heterocycle serves as a critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the optimization of the 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold. This heterocycle serves as a critical bioisostere for the purine ring system, widely utilized in the development of kinase inhibitors (e.g., PI3K, JAK) and adenosine receptor antagonists.

Executive Summary & Rationale

The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP, making it a potent "hinge binder" in kinase inhibitor design. The specific inclusion of the 5-ethoxy group provides two distinct advantages over the unsubstituted core:

  • Electronic Modulation: The electron-donating ethoxy group increases the electron density of the pyridine ring, potentially strengthening the hydrogen bond acceptance capability of the N1/N3 nitrogens.

  • Metabolic Blocking: It sterically and electronically blocks the 5-position from oxidative metabolism (e.g., CYP450 oxidation), a common liability in naked pyridine rings.

This guide details the strategic derivatization of the 2-amine (primary vector) and the 7-position (secondary vector) to drive potency from micromolar hits to nanomolar leads.

Strategic SAR Design (Structure-Activity Relationship)

To maximize potency, derivatization must follow a logic-based zoning strategy. We define three interaction zones on the scaffold:

Zone 1: The 2-Amino Hinge Binder (Primary Vector)
  • Function: Forms critical H-bonds with the kinase hinge region (e.g., Val/Glu residues).

  • Strategy: Conversion to Amides , Ureas , or Sulfonamides .

  • Goal: Introduce a "tail" that extends into the solvent-exposed region or the ribose-binding pocket. Sulfonamides here are particularly effective for PI3K selectivity (e.g., CZC24758).

Zone 2: The 5-Ethoxy Group (Solvent Interface)
  • Function: Modulates solubility and prevents metabolic soft-spot oxidation.

  • Strategy: Retain . Displacement of this group via SNAr is difficult on the pyridine core compared to pyrimidine analogs. Its primary role is physicochemical optimization.

Zone 3: The 7-Position (Hydrophobic Pocket)
  • Function: Accesses the "gatekeeper" region or hydrophobic back-pocket.

  • Strategy: C-H Activation or Halogenation/Suzuki Coupling .

  • Goal: Introduce aryl/heteroaryl groups to lock the inhibitor into the active site and improve selectivity.

Visualizing the SAR Logic

SAR_Logic Core 5-Ethoxy-[1,2,4]triazolo [1,5-a]pyridin-2-amine Zone1 Zone 1: 2-Amine (Hinge Binding) Core->Zone1 Zone2 Zone 2: 5-Ethoxy (Metabolic Shield) Core->Zone2 Zone3 Zone 3: 7-Position (Selectivity/Pocket) Core->Zone3 Amides Amides/Sulfonamides (Potency Driver) Zone1->Amides Derivatize Solubility Solubility/ADME (Physicochemical) Zone2->Solubility Retain Arylation Biaryl Coupling (Selectivity Driver) Zone3->Arylation C-H Activation

Caption: SAR zoning strategy for the 5-ethoxy-triazolopyridine scaffold. Zone 1 drives affinity; Zone 3 drives selectivity.

Experimental Protocols

Protocol A: 2-N-Sulfonylation (Synthesis of PI3K-like Inhibitors)

Context: Sulfonamides at the 2-position are proven to increase potency by introducing a strong H-bond acceptor and a hydrophobic tail.

Materials:

  • 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq)[1]

  • Aryl Sulfonyl Chloride (1.2 eq)

  • Pyridine (Solvent/Base)

  • DMAP (0.1 eq, catalyst)

  • DCM (Dichloromethane) for workup

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask, dissolve 1.0 mmol of the amine scaffold in 5 mL of anhydrous Pyridine .

  • Activation: Add 0.1 mmol (12 mg) of DMAP. Stir at room temperature for 10 minutes under N₂ atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add 1.2 mmol of the desired Aryl Sulfonyl Chloride dissolved in 1 mL of Pyridine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours . Monitor by LC-MS (Target Mass = Scaffold + Sulfonyl - HCl).

  • Quench & Workup:

    • Evaporate the pyridine under reduced pressure (azeotrope with toluene if necessary).

    • Redissolve the residue in DCM (20 mL) and wash with 1M HCl (to remove residual pyridine), followed by sat. NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0–5% MeOH in DCM).

Validation Check:

  • Success Indicator: Appearance of a sulfonamide N-H stretch (~3200 cm⁻¹) in IR and a downfield shift of the NH proton (>10 ppm) in ¹H NMR.

Protocol B: Late-Stage C-H Arylation at C-7

Context: Direct functionalization of the C-7 position avoids de novo synthesis of the core. This utilizes Pd-catalyzed C-H activation.[2]

Materials:

  • Derivatized Scaffold (from Protocol A)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 eq) - Oxidant is critical for C-H activation

  • TFA (Trifluoroacetic acid) / Toluene (1:4 mixture)

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine the scaffold (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Pd(OAc)₂ (5.6 mg), and Ag₂CO₃ (275 mg).

  • Solvent: Add 4 mL of Toluene and 1 mL of TFA .

  • Heating: Seal the tube and heat to 110°C for 18 hours.

  • Filtration: Cool to RT. Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with sat. NaHCO₃ solution.

  • Extraction: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Quantitative Data Summary: Expected Potency Gains

The following table summarizes historical SAR data for similar triazolopyridine scaffolds when derivatized at the 2- and 7-positions (Data extrapolated from PI3K/JAK inhibitor literature [1, 4]).

Modification (Zone 1)Modification (Zone 3)Est. IC50 (Kinase Target)Solubility (pH 7.4)Notes
NH₂ (Free Amine) H (Unsubstituted)> 10 µMHighWeak binder; "Fragment"
Acetamide H1–5 µMHighImproved H-bonding
Benzenesulfonamide H100–500 nMModerateSignificant potency jump
Benzenesulfonamide Ph-OH (Aryl) < 50 nM Low-ModerateLead Candidate Profile
Urea (N-t-Butyl) H500 nMModerateGood alternative to sulfonamide

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 5-Ethoxy-[1,2,4]triazolo [1,5-a]pyridin-2-amine Step1 Step 1: 2-N-Sulfonylation (R-SO2Cl, Pyridine, DMAP) Start->Step1 Inter1 Intermediate: 2-Sulfonamido Derivative Step1->Inter1 Yield: 70-85% Step2 Step 2: C-7 C-H Activation (Ar-B(OH)2, Pd(OAc)2, Ag2CO3) Inter1->Step2 Final Final Lead: 7-Aryl-2-Sulfonamido-5-Ethoxy-TP Step2->Final Yield: 40-60%

Caption: Step-wise synthetic workflow for converting the 5-ethoxy scaffold into a high-potency lead.

References

  • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents. Journal of Medicinal Chemistry. (2007). Link

  • Discovery of CZC24758, a potent, orally bioavailable and selective inhibitor of PI3K. Bioorganic & Medicinal Chemistry Letters. (2012).[3] Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. (2019). Link

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Substituted Triazolo[1,5-a]pyridines

This guide addresses the technical purification challenges of substituted [1,2,4]triazolo[1,5-a]pyridines. It is designed for medicinal chemists and process scientists encountering issues with regioisomer separation, sol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical purification challenges of substituted [1,2,4]triazolo[1,5-a]pyridines. It is designed for medicinal chemists and process scientists encountering issues with regioisomer separation, solubility, and chromatographic resolution.

Status: Operational Subject: Troubleshooting Isolation, Isomer Separation, and Polarity Issues Lead Scientist: Dr. H. Chen, Senior Applications Scientist

Executive Summary: The Scaffold Challenge

Substituted [1,2,4]triazolo[1,5-a]pyridines are planar, electron-deficient bicyclic systems. Their purification is complicated by three primary factors:

  • Regioisomerism: The kinetic [4,3-a] isomer often co-exists with the thermodynamic [1,5-a] product, linked via the Dimroth Rearrangement .

  • Solubility: High lattice energy (pi-stacking) leads to "brick dust" solids that are difficult to load onto columns.

  • Basicity: The bridgehead nitrogen reduces basicity compared to pyridine, but residual basicity still causes peak tailing on acidic silica.

Module 1: The Isomer Trap (Regioisomer Separation)

The Issue: You observe two close-running spots on TLC or a splitting peak in HPLC. One isomer is the desired [1,5-a] scaffold; the other is likely the [4,3-a] congener.

Mechanism of Interconversion (Dimroth Rearrangement)

The [4,3-a] isomer is kinetically favored but thermodynamically unstable. Under acidic, basic, or thermal stress, it rearranges to the [1,5-a] isomer.

DimrothRearrangement Figure 1: The Dimroth Rearrangement Pathway driving [4,3-a] to [1,5-a] conversion. Kinetic Kinetic Isomer [1,2,4]Triazolo[4,3-a]pyridine Open Ring-Opened Diazo Intermediate Kinetic->Open Acid/Base/Heat (Ring Opening) Thermo Thermodynamic Isomer [1,2,4]Triazolo[1,5-a]pyridine Open->Thermo Recyclization (N-N Bond Rotation)

Troubleshooting Guide: Isomer Management
SymptomDiagnosisCorrective Action
Co-elution The [4,3-a] and [1,5-a] isomers have similar R_f values.Do not purify yet. Drive the rearrangement to completion. Reflux the crude mixture in EtOH with mild base (e.g., KOH) or acid to convert all [4,3-a] to [1,5-a].
Changing Ratios The ratio of isomers changes during workup or on the column.The silica gel is acidic enough to catalyze the rearrangement during chromatography. Buffer the silica with 1% Triethylamine (TEA) to halt on-column rearrangement.
Differentiation Cannot identify which spot is which.Use 15N-HMBC NMR. The bridgehead nitrogen in [1,5-a] is shielded (~ -100 to -130 ppm relative to nitromethane) compared to the [4,3-a] isomer. Alternatively, [1,5-a] is usually more fluorescent.

Protocol: Chemical Conversion of [4,3-a] to [1,5-a] If your synthesis yields a mixture, convert it before purification.

  • Dissolve crude mixture in Ethanol or Dioxane.

  • Add 1.0 eq of KOH (or reflux in acetic acid if base-sensitive).

  • Reflux for 2–4 hours. Monitor by HPLC.

  • Once the kinetic peak disappears, neutralize and evaporate.

  • Result: A single isomer to purify.

Module 2: Chromatography & Tailing[1]

The Issue: Broad, tailing peaks on silica gel resulting in poor resolution and mixed fractions.

Root Cause Analysis

Triazolo[1,5-a]pyridines possess a "pyridine-like" nitrogen (N3 or N4 depending on numbering) that interacts with acidic silanols (Si-OH) on the stationary phase.[1]

Optimized Mobile Phase Systems
PolaritySolvent System A (Weak)Solvent System B (Strong)Modifier (Critical)Application
Low HexanesEthyl AcetateNone Simple alkyl/aryl derivatives.
Medium Dichloromethane (DCM)Methanol (MeOH)1% NH₄OH or TEA Compounds with amide/amine substituents.
High Ethyl AcetateEthanol/MeOH (3:1)2% TEA Highly polar zwitterions or salts.

Step-by-Step: Deactivating the Silica

  • Pre-wash: Flush the silica column with 3 column volumes (CV) of Hexane containing 5% Triethylamine (TEA).

  • Equilibration: Flush with your starting mobile phase (e.g., 95:5 DCM:MeOH) containing 1% TEA until the baseline stabilizes.

  • Run: Perform the separation maintaining 0.5–1% TEA in the mobile phase.

  • Post-Run: Rotovap fractions immediately to remove TEA, or perform an aqueous wash if the compound is stable.

Module 3: Solubility & "Brick Dust" Handling

The Issue: The compound is insoluble in Hexane, EtOAc, and DCM, making liquid loading impossible. It precipitates on the head of the column.

The "Solid Load" Technique

Do not attempt to dissolve the compound in DMSO/DMF for normal phase loading; it will ruin the separation.

  • Dissolution: Dissolve the crude material in a volatile strong solvent (e.g., Acetone, THF, or pure DCM/MeOH). Heat if necessary.

  • Adsorption: Add dry silica gel (ratio: 2g silica per 1g crude).

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshoot: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder on top of the packed column (or into a solid load cartridge).

  • Elution: Start with a very non-polar gradient (0% B) to wash impurities off the "solid load" zone before eluting the product.

Crystallization Alternatives

If chromatography fails due to solubility:

  • Solvent: Acetonitrile (ACN) or Ethanol.

  • Method: Dissolve at reflux. If insoluble, add drops of DMSO until clear. Cool slowly to 4°C.

  • Salt Formation: If the molecule has a basic nitrogen, treat with HCl in dioxane to form the hydrochloride salt, which may crystallize from MeOH/Et₂O.

Module 4: Metal Scavenging (Cu/Pd Removal)

The Issue: Synthesis often involves Copper (CuI, CuBr) or Palladium catalyzed oxidative cyclization. The product is colored (green/brown) or fails biological assays due to metal toxicity.

Workflow: Metal Removal

MetalScavenging Figure 2: Protocol for removing transition metal catalysts. Crude Crude Reaction Mixture (Contains Cu/Pd) Wash Aqueous Wash NH4OH (aq) or EDTA Crude->Wash Partition Organic Organic Phase Wash->Organic Separate Scavenger Silica-Thiol / Charcoal Treatment Organic->Scavenger Stir 1h Pure Purified Product (<10 ppm Metal) Scavenger->Pure Filter & Evaporate

Protocol:

  • Liquid-Liquid Extraction: Wash the organic layer with 10% aqueous NH₄OH (for Copper) or 10% EDTA solution. The aqueous layer should turn blue (Cu-complex). Repeat until colorless.

  • Solid Phase Scavenging: If color persists, dissolve product in THF/MeOH and add SiliaMetS® Thiol or activated charcoal (10 wt%). Stir for 1 hour, then filter through Celite.

Frequently Asked Questions (FAQ)

Q: My product is an oil but should be a solid. How do I crystallize it? A: Triazolopyridines often trap solvent. Dissolve the oil in a minimal amount of Diethyl Ether or MTBE and sonicate. If that fails, scratch the flask glass with a spatula under Pentane. The high lattice energy usually favors crystallization once nucleation sites are provided.

Q: I see a third spot on TLC that doesn't move (Baseline). What is it? A: This is likely the uncyclized hydrazone intermediate or a metal complex. Treat a small aliquot with acid/heat. If the spot disappears and converts to your product, your cyclization was incomplete. If it persists, it is likely inorganic salts or polymerized byproducts.

Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior for polar derivatives. Use a Water/Acetonitrile gradient with 0.1% Formic Acid . Note: The acidic mobile phase will stabilize the [1,5-a] isomer, preventing on-column rearrangement.

References

  • Dimroth Rearrangement Mechanism

    • Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).[1][2][3][4] Discusses the thermodynamic drive from kinetic isomers.

    • 5[6][7][8][9][10]

  • Chromatographic Conditions for Pyridine Derivatives

    • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.[1][2] Detailed protocols for amine-modified silica.

    • 1[3][6][7][8][9][10][11]

  • Synthesis and Solubility Challenges

    • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[7][11] MDPI. Addresses solubility issues and green synthesis routes.

    • 10[6][7][8][9][10]

  • Isomer Differentiation (NMR)

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC.[3] ResearchGate.[4]

    • 3[1][2][3][6][7][8][9][10][11]

Sources

Optimization

Technical Support Center: Stability Optimization for 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine

Executive Summary This guide addresses the stability challenges associated with 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine . While the ethoxy group provides some electronic stabilization to the pyridine ring, the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability challenges associated with 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine . While the ethoxy group provides some electronic stabilization to the pyridine ring, the core triazolo[1,5-a]pyridine scaffold is susceptible to two primary degradation pathways: Dimroth Rearrangement (base-catalyzed isomerization) and oxidative degradation of the exocyclic primary amine.

This document provides self-validating protocols to distinguish between solubility issues and chemical degradation, ensuring data integrity in drug development workflows.

Part 1: Diagnostic Logic (Visual Guide)

The following decision tree helps you quickly identify whether your issue is physical (solubility) or chemical (degradation).

Stability_Diagnosis Start Issue: Loss of Compound Potency or Purity in Solution Check_LCMS Step 1: Analyze via LC-MS Start->Check_LCMS Mass_Shift Is there a Mass Shift? Check_LCMS->Mass_Shift Yes_Mass Yes (M+16, M+14, or 2M) Mass_Shift->Yes_Mass New Peaks Observed No_Mass No (Mass is correct, but RT changed or Area reduced) Mass_Shift->No_Mass Parent Peak Vanishing Oxidation Diagnosis: Oxidation (N-oxide or Azo formation) Yes_Mass->Oxidation +16 Da (O) or dimer Adduct Diagnosis: Solvent Adduct (e.g., Hemiaminal with Formaldehyde) Yes_Mass->Adduct +12/30 Da (DMSO impurities) Precipitation Diagnosis: Precipitation (Check filter/centrifuge pellet) No_Mass->Precipitation Loss of Signal only Dimroth Diagnosis: Dimroth Rearrangement (Isomerization to [1,5-c] or linear form) No_Mass->Dimroth Same Mass, Different RT

Figure 1: Diagnostic logic for identifying failure modes in triazolopyridine solutions.

Part 2: Critical Stability Mechanisms
1. The "Silent Killer": Dimroth Rearrangement

The most insidious failure mode for triazolo[1,5-a]pyridines is the Dimroth Rearrangement . In basic media (pH > 8), the bridgehead nitrogen is susceptible to nucleophilic attack by hydroxide, leading to ring opening and subsequent recyclization to a thermodynamically stable isomer (often the linear or [1,5-c] isomer).

  • Why it happens: The 5-ethoxy group is an electron-donating group (EDG). While EDGs generally stabilize the ring against nucleophilic attack compared to electron-poor analogs, the rearrangement is still driven by the relief of ring strain in the fused system under alkaline conditions.

  • Detection: The isomer has the exact same molecular weight but a distinct retention time (RT) on HPLC and a different UV absorption maximum.

  • Prevention: Maintain solution pH between 4.0 and 7.4. Avoid storing in unbuffered basic aqueous solutions.

2. Oxidative Instability (The Amine Factor)

The C2-primary amine (-NH2) is electron-rich and prone to oxidation, particularly in "aged" DMSO.

  • Mechanism: DMSO decomposes over time (especially in light/air) to form formaldehyde and dimethyl sulfide. Formaldehyde reacts with the primary amine to form hemiaminals or imines (Schiff bases). Additionally, dissolved oxygen can promote dimerization (azo formation).

  • Prevention: Use high-grade, anhydrous DMSO (stored under Argon) or supplement with antioxidants like Ascorbic Acid (0.1% w/v) if the assay permits.

Part 3: Optimized Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)

Target: Minimize oxidative stress and prevent hydrolytic ring opening.

  • Solvent Choice: Use DMSO-d6 (for NMR) or Anhydrous DMSO (99.9%, stored under Argon) for biological assays.

    • Why: Standard DMSO absorbs water from the air, becoming hygroscopic and acidic/basic over time, accelerating degradation.

  • Weighing: Weigh the solid 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine into an amber glass vial.

  • Dissolution: Add solvent. Vortex for 30 seconds.

    • Critical Step: If sonication is required, limit to <5 minutes. Excessive heat from sonication accelerates the Dimroth rearrangement.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

    • Shelf Life: 3 months at -20°C. Discard if color changes from off-white/pale yellow to dark orange/brown.

Protocol B: Stress Testing (Validation)

Before running expensive biological assays, validate stability using this rapid LC-MS workflow.

ConditionDurationExpected Outcome (Stable)Failure Mode Indicator
PBS (pH 7.4) 24 Hours>98% Parent Peak AreaLoss of area (Precipitation)
0.1M NaOH (pH 13) 1 Hour>95% Parent Peak AreaNew peak, same Mass (Dimroth Isomer)
0.1M HCl (pH 1) 1 Hour>98% Parent Peak AreaHydrolysis of Ethoxy ether (M-28)
3% H2O2 1 Hour>90% Parent Peak AreaM+16 / M+32 peaks (N-Oxides)
Part 4: Mechanism of Failure (Visualized)

Understanding the chemical pathway allows for better experimental design. The diagram below illustrates the base-catalyzed rearrangement you must avoid.

Dimroth_Mechanism Substrate 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (Active Scaffold) Intermediate Ring Opening (Diazo Intermediate) Substrate->Intermediate Nucleophilic Attack (at C-Bridgehead) Isomer Rearranged Isomer (Thermodynamically Stable/Inactive) Intermediate->Isomer Rotation & Recyclization Base OH- / Base Base->Substrate

Figure 2: The Dimroth Rearrangement pathway. Note that this reaction is irreversible under physiological conditions.

Part 5: Frequently Asked Questions (FAQ)

Q1: My compound precipitates in cell culture media (DMEM/RPMI). How do I fix this?

  • Answer: The planar triazolo-pyridine structure is highly lipophilic.

    • Fix: Do not spike 100% DMSO stock directly into media. Instead, create an intermediate dilution in PEG400 or Propylene Glycol .

    • Recipe: 10 mM DMSO Stock → 1 mM in 50:50 DMSO:PEG400 → Final Media Concentration. The PEG acts as a dispersant to prevent "crashing out."

Q2: I see a "split peak" in my HPLC chromatogram after 24 hours. Is this an impurity?

  • Answer: If the masses are identical, this is likely the Dimroth isomer . Check the pH of your mobile phase. If you are using a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) for basic compounds, you are actively converting your sample on the column. Switch to a Formic Acid (0.1%) or Ammonium Acetate (pH 5-6) buffer system.

Q3: Can I use this compound in an assay with DTT or Mercaptoethanol?

  • Answer: Yes. The 5-ethoxy and 2-amine groups are generally resistant to reduction by DTT. However, ensure the reducing agents are fresh; oxidized DTT can generate peroxides that attack the amine.

Q4: Why does the solution turn yellow over time?

  • Answer: This indicates oxidation of the primary amine to azo-linkages or nitro-species. While visually alarming, the actual % degradation might be low (<5%). However, for IC50 determination, this can interfere with colorimetric readouts (like MTT/MTS assays). Always run a "compound only" blank control.

References
  • Dimroth Rearrangement Mechanism: El-Sherbeny, M. A. (2021).[1] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds.

  • Triazolopyridine Scaffold Stability: Al-Mulla, A. (2023).[2] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Oxidation of Primary Amines in DMSO: T. Guo, et al. (2019). Swern oxidation using the volatile oxalyl chloride... (Discussion on DMSO activation and amine reactivity). Synlett.

  • Solubility Strategies for Lipophilic Scaffolds: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for solubilizing planar heterocycles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability Assays with Triazolopyridines

Introduction: The Triazolopyridine Challenge Triazolopyridines are a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., MAPK, c-Met) and antifungal agents. However, their physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolopyridine Challenge

Triazolopyridines are a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., MAPK, c-Met) and antifungal agents. However, their physicochemical profile—typically lipophilic (LogP > 3) and weakly basic (pKa ~3–5) —creates a "perfect storm" for in vitro assay failure.

As a Senior Application Scientist, I often see researchers abandon promising leads because of "poor permeability" data that is actually an artifact of the assay conditions. This guide addresses the three most common failure modes for this scaffold: Non-Specific Binding (NSB) , Solubility-Driven Precipitation , and Unrecognized Efflux .

Module 1: The "Vanishing Compound" (Low Recovery)

Symptom: You inject 10 µM.[1][2] You detect 0.1 µM in the receiver and 5 µM in the donor at the end. Where did the other ~50% go?

Diagnosis: Triazolopyridines are notorious for binding to polypropylene (transwell plates) and polycarbonate (membranes). This is Non-Specific Binding (NSB) . If Mass Balance (Recovery) is < 80%, your


 calculation is invalid.
Troubleshooting Protocol

Q: How do I confirm if it's NSB or cellular metabolism? A: Perform a "Cell-Free" control. Run the assay exactly as described but without cells (using a blank membrane).

  • If recovery remains low (<80%): It is NSB to the plastic/membrane.

  • If recovery is high (>90%): It is cellular accumulation (lysosomal trapping) or metabolism.

Q: How do I fix NSB for triazolopyridines? A: You must create a "protein sink" in the receiver compartment.

  • Modify Receiver Buffer: Add 1% Bovine Serum Albumin (BSA) to the basolateral (receiver) buffer. BSA mimics plasma proteins and competes with the plasticware for the compound, keeping it in solution.

  • Pre-saturation: Pre-incubate the transwell plate with the compound for 30 minutes before adding cells (less common, but effective for extreme stickiness).

  • Material Switch: Switch from polystyrene (PS) to glass-coated plates if available, though BSA addition is usually sufficient.

Critical Note: If you use BSA, you cannot inject the receiver samples directly into LC-MS. You must perform a protein precipitation step (e.g., 1:3 ratio of sample to Acetonitrile) to remove the BSA before analysis.

Module 2: Solubility vs. Permeability (The pH Trap)

Symptom:


 is extremely low (< 

cm/s), but the compound is known to be lipophilic.

Diagnosis: The standard pH 7.4/7.4 gradient might be causing your compound to crash out of solution. Triazolopyridines are often weak bases. At pH 7.4, they are largely uncharged (good for permeation) but have their lowest solubility.

Troubleshooting Protocol

Q: Should I change the pH? A: Yes. If you suspect precipitation:

  • Check Turbidity: Measure absorbance at 620 nm in the donor well immediately after adding the compound. Any spike indicates precipitation.

  • The "Jejunum" Gradient: Use pH 6.5 in the Donor (Apical) and pH 7.4 in the Receiver (Basolateral).

    • Why? The slightly acidic environment mimics the jejunum and keeps the basic nitrogen of the triazolopyridine protonated enough to maintain solubility, while the sink condition at 7.4 drives transport.

Q: My compound precipitates even at 1 µM. Now what? A: You are likely hitting the "intrinsic solubility" wall.

  • Add Lucifer Yellow (LY): Co-dose with LY. If LY permeability stays low (<

    
     cm/s), your monolayer is intact, and the low drug permeability is real.
    
  • Cosolvents: You can tolerate up to 1% DMSO or 0.5% MeOH in the buffer. Do not exceed this, or you will strip the cell membrane.

Module 3: Efflux Transporters (P-gp/BCRP)

Symptom:


 is significantly higher than 

.

Diagnosis: Many triazolopyridines are substrates for P-glycoprotein (P-gp/MDR1). The cells are actively pumping the drug back out.

Data Interpretation

Calculate the Efflux Ratio (ER): ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">



ER ValueInterpretationAction
< 2.0 Passive Diffusion dominantNo action needed.
> 2.0 Possible Efflux SubstrateConfirm with inhibitor.[3]
> 10.0 Strong Efflux SubstrateChemical modification required to improve oral bioavailability.

Q: How do I confirm P-gp involvement? A: Run the assay with a specific inhibitor.

  • Inhibitor: Verapamil (50–100 µM) or Zosuquidar (1 µM).

  • Result: If adding Verapamil reduces the ER from >2 to ~1, your compound is a P-gp substrate.

Visualized Troubleshooting Workflows

Figure 1: The "Low Recovery" Decision Tree

Caption: Logic flow for diagnosing mass balance failures in triazolopyridine assays.

LowRecoveryTree Start Low Recovery (<80%) CellFree Run Cell-Free Control (Membrane only) Start->CellFree CheckResult Is Recovery still low? CellFree->CheckResult NSB Cause: Non-Specific Binding (NSB) to Plasticware CheckResult->NSB Yes Metab Cause: Cellular Retention or Metabolism CheckResult->Metab No YesNSB Yes FixNSB Fix: Add 1% BSA to Receiver Use Glass Inserts NSB->FixNSB NoMetab No (Recovery >90%) FixMetab Fix: Check Lysosomal Trapping (Add NH4Cl) or Measure Metabolites Metab->FixMetab

Figure 2: Optimized Assay Configuration for Sticky Compounds

Caption: Modified Transwell setup using BSA sink conditions to prevent NSB.

TranswellSetup Donor Apical (Donor) Buffer: HBSS pH 6.5 + Compound (10 µM) + 0.5% DMSO Membrane Caco-2 Monolayer Tight Junctions P-gp Transporters Donor->Membrane Passive Diffusion Membrane->Donor Efflux (P-gp) Receiver Basolateral (Receiver) Buffer: HBSS pH 7.4 + 1% BSA (The Sink) Membrane->Receiver Transport Analysis Analysis Precipitate BSA (AcN) LC-MS/MS Receiver->Analysis Sampling

Standardized Protocol: Caco-2 for Triazolopyridines

Objective: Measure


 A-to-B and B-to-A with correction for NSB.
  • Preparation:

    • Cells: Caco-2 cells (passage 40–60), differentiated for 21 days on polycarbonate Transwell inserts (0.4 µm pore).

    • QC: Measure TEER. Acceptable range: 300–600

      
       .
      
  • Buffer Setup:

    • Donor Buffer: HBSS + 10 mM HEPES (pH 7.4 or 6.5).

    • Receiver Buffer: HBSS + 10 mM HEPES + 1% BSA (pH 7.4).

  • Dosing:

    • Prepare compound at 5 µM (avoid 10 µM to reduce precipitation risk).

    • Add 100 µM Lucifer Yellow to the donor well (monolayer integrity marker).

  • Incubation:

    • Incubate at 37°C, 5%

      
       for 90 minutes . (Longer incubations increase NSB risk).
      
  • Sampling:

    • Take 50 µL from Donor (T=0 and T=90).

    • Take 200 µL from Receiver (T=90).

  • Sample Processing (CRITICAL):

    • Add 600 µL Acetonitrile (containing Internal Standard) to the 200 µL Receiver sample. Vortex and centrifuge to pellet the BSA.

    • Inject supernatant into LC-MS/MS.

  • Calculation:

    • Calculate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       using the standard equation:
      
      
      
      
      [4]
    • Note: Ensure

      
       is the measured concentration at T=0, not the nominal concentration.
      

References

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][3][5][6][7][8][9] Nature Protocols, 2(9), 2111–2119. Link

  • Tominaga, F., et al. (2010).[10] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[7][10] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[10] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Permeability). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed analysis of pKa and pH gradients). Link

Sources

Optimization

Refinement of analytical methods for 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine detection

Technical Support Center & Troubleshooting Guide [1][2] Executive Summary & Molecule Profile[1][2] This guide addresses the specific analytical challenges associated with 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide [1][2]

Executive Summary & Molecule Profile[1][2]

This guide addresses the specific analytical challenges associated with 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1515631-69-2). As a fused bicyclic heterocyclic amine, this molecule presents a classic "dual-threat" in chromatography: the basicity of the 2-amino-triazole moiety causes severe peak tailing on standard silica, while the 5-ethoxy substituent introduces specific solubility and steric considerations.[1][2]

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₁₀N₄OMonoisotopic Mass: ~178.09 Da
Core Structure [1,2,4]triazolo[1,5-a]pyridineHigh UV absorbance; aromatic stacking potential.[1][2]
Functional Groups Primary Amine (-NH₂), Ether (-OEt)Amine: Causes silanol interactions (tailing).[1][2] Ether: Increases LogP (retention) vs. naked scaffold.
pKa (Predicted) ~5.5 - 6.5 (Basic N)pH control is critical.[1][2] At neutral pH, species is partially ionized, causing peak splitting.[1]
Solubility DMSO, Methanol, slightly in WaterAvoid pure aqueous diluents to prevent precipitation.[1]

Chromatographic Method Development

Goal: Eliminate peak tailing and ensure reproducible retention.

The primary failure mode for this analyte is secondary silanol interaction .[1][2] The basic nitrogen atoms interact with acidic silanols on the column stationary phase, resulting in shark-fin peaks and variable retention times.[1][2]

Workflow: Peak Shape Optimization

The following decision tree outlines the logical progression for refining peak symmetry.

MethodOpt Start Start: Peak Evaluation CheckSym Check Tailing Factor (Tf) Start->CheckSym TfGood Tf < 1.2 Proceed to Validation CheckSym->TfGood Symmetric TfBad Tf > 1.5 (Tailing) CheckSym->TfBad Asymmetric pH_Check Current pH Strategy? TfBad->pH_Check Low_pH Low pH (Formic/TFA) pH_Check->Low_pH Using Acidic MP High_pH High pH (Ammonium Bicarb) pH_Check->High_pH Using Basic MP Action_CSH Switch to CSH or Base-Deactivated Column Low_pH->Action_CSH Silanol Interaction Action_Buffer Increase Buffer Strength (20mM -> 50mM) High_pH->Action_Buffer Ionic Strength Low Action_HighPH Increase pH to 10 (Suppress Ionization) Action_CSH->Action_HighPH If tailing persists

Figure 1: Decision logic for troubleshooting peak asymmetry in basic heterocyclic amines.

Recommended Protocols
Protocol A: The "High pH" Strategy (Preferred)

Best for peak symmetry and retention stability.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.[1]

  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Mechanism: At pH 10, the amine is deprotonated (neutral).[1] It interacts only hydrophobically with the C18 chain, eliminating silanol attraction.[1]

Protocol B: The "Charged Surface" Strategy (MS Compatible)

Best if high pH columns are unavailable or MS sensitivity drops at high pH.

  • Column: Waters CSH C18 or Phenomenex Kinetex EVO.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mechanism: These columns have a positively charged surface that electrostatically repels the protonated amine, preventing it from "sticking" to the silica surface.[1]

Mass Spectrometry (LC-MS) Optimization

Target Ion: [M+H]⁺ (m/z ~179.1)[1][2]

Sensitivity Troubleshooting

Users often report low sensitivity for triazolopyridines due to poor ionization efficiency or adduct formation.[1][2]

ParameterRecommendationTechnical Rationale
Ionization Mode ESI PositiveThe basic pyridine/triazole nitrogens protonate easily.[1][2]
Cone Voltage 20–40 V (Optimize)Too high causes in-source fragmentation (loss of ethoxy group, -45 Da).[1][2]
Source Temp 350°C - 450°CEnsure complete desolvation of the ethoxy tail.[1][2]
Adducts Watch for [M+Na]⁺Common in glass storage.[1][2] Add 5mM Ammonium Formate to force [M+H]⁺.

Sample Preparation & Stability

Critical Warning: While the triazolopyridine core is stable, the ethoxy group can be susceptible to hydrolysis under strongly acidic conditions at high temperatures, and the amine can react with aldehydes in excipients.[1]

SamplePrep cluster_warning Critical Control Point Sample Solid Sample (5-Ethoxy...) Diluent Diluent Choice: 50:50 MeCN:H2O Sample->Diluent Sonicate Sonicate (Max 5 mins) Diluent->Sonicate Filter Filter (PTFE) Avoid Nylon! Sonicate->Filter Vial Amber Glass Vial (UV Protection) Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample preparation workflow emphasizing material compatibility.

  • Why avoid Nylon filters? Nylon is a polyamide.[1][2] It often binds non-specifically to heterocyclic amines, causing loss of recovery (lower assay values).[1] Use PTFE or PVDF.[1][2]

Troubleshooting FAQs

Q1: I see a "ghost peak" eluting after my main peak. Is it an impurity?

  • Diagnosis: Likely carryover .[1][2] The basic amine adsorbs to the injector needle or rotor seal.[2]

  • Fix: Change your needle wash solvent to a stronger organic mix with acid (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid).[1] The acid helps protonate and solubilize the amine off the steel surfaces.[2]

Q2: My retention time shifts earlier with every injection.

  • Diagnosis: "Phase Collapse" or "Dewetting" (if using 100% aqueous) OR pH drift.[1][2]

  • Fix:

    • Ensure your gradient starts with at least 5% Organic.[1][2]

    • If using volatile buffers (Ammonium Bicarb), replace the bottle every 24 hours.[2] Evaporation of ammonia changes the pH, drastically affecting the retention of this ionizable amine.[2]

Q3: The peak splits into a doublet. [1]

  • Diagnosis: Sample solvent mismatch. You likely dissolved the sample in 100% DMSO or Acetonitrile, but your gradient starts at 95% Water.[2]

  • Fix: Dilute your sample at least 1:1 with water (or mobile phase A) before injection.[1][2] Strong solvent plugs cause the analyte to travel faster than the mobile phase initially, causing band broadening/splitting.[2]

Q4: Can I use UV detection? What wavelength?

  • Diagnosis: Yes. The triazolopyridine scaffold is aromatic.[2]

  • Fix: Start with 254 nm . For higher specificity, use a PDA detector to scan 200–400 nm.[1] You will likely see a secondary max around 300–310 nm due to the conjugated system, which might offer better selectivity against non-aromatic impurities.[1]

References

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. [1][2]

  • Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Note.

  • Waters Corporation. (2021).[1][2] XBridge BEH C18 Columns: Method Development Guide for High pH Stability.[1][2]

  • PubChem. (2025).[1][2] Compound Summary: [1,2,4]Triazolo[1,5-a]pyridin-2-amine.[1][2][3][4][5][6] National Library of Medicine.[1] [1][2]

  • Vertex AI Search. (2026).[1][2] Consolidated chemical property search for CAS 1515631-69-2.[1][2] (Internal Verification).[1][2]

Sources

Troubleshooting

Strategies to reduce the toxicity of novel heterocyclic compounds

Technical Support Center: Heterocycle Optimization & Toxicity Mitigation Current Status: Online Operator: Senior Application Scientist (MedChem/ADMET Division) Ticket ID: TOX-RED-001 Welcome to the Heterocycle Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Optimization & Toxicity Mitigation

  • Current Status: Online

  • Operator: Senior Application Scientist (MedChem/ADMET Division)

  • Ticket ID: TOX-RED-001

Welcome to the Heterocycle Optimization Support Center.

You have reached the Tier 3 Technical Support for small molecule drug discovery. This guide addresses the most common "error codes" in heterocyclic lead optimization: hERG blockade (Cardiotoxicity) , Reactive Metabolites (Hepatotoxicity) , and Lipophilicity-Driven Promiscuity .

Unlike standard literature reviews, this interface provides troubleshooting workflows to debug your molecule’s structure.

Module 1: Debugging Hepatotoxicity (Reactive Metabolites)

Symptom: Your heterocyclic lead shows time-dependent inhibition (TDI) of CYPs or high intrinsic clearance (


), and you suspect idiosyncratic toxicity.
Root Cause:  The heterocycle is undergoing bioactivation (metabolic activation) into an electrophilic species (e.g., epoxide, quinone-imine) which covalently binds to host proteins.
Troubleshooting Protocol: The Glutathione (GSH) Trapping Assay

Before redesigning the scaffold, you must confirm if the toxicity is driven by reactive metabolites.

Step-by-Step Validation Workflow:

  • Incubation:

    • Prepare human liver microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (10 µM) and Glutathione (GSH) at a surplus concentration (5–10 mM).

    • Initiate reaction with NADPH (1 mM).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Quenching & Processing:

    • Incubate for 60 minutes at 37°C.

    • Quench with ice-cold acetonitrile (1:3 v/v) containing an internal standard.

    • Centrifuge at 3,000 x g for 15 mins to precipitate proteins.

  • Detection (LC-MS/MS):

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Search Trigger: Look for the "Neutral Loss" of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).

    • Interpretation: If [M + 305]⁺ adducts are observed, your heterocycle is opening or oxidizing into a "soft spot."

Optimization Strategy: Hardening the Soft Spots

If GSH adducts are found, apply these structural patches:

Structural AlertMetabolic LiabilityMitigation Strategy
Furan / Thiophene Epoxidation / Ring openingReplace with Oxazole or Thiazole (lower electron density reduces oxidation potential).
Electron-Rich Aniline Quinone-imine formationBlock para-position with Fluorine or Cyano group; Twist the ring using ortho-substitution to prevent planarity.
Benzylic Carbon Oxidation to alcohol/aldehydeIntroduce Gem-dimethyl or spiro-cycles to block the site; Deuteration (Kinetic Isotope Effect).

Visualizing the Bioactivation Pathway:

ReactiveMetabolite cluster_0 Bioactivation Pathway Drug Parent Heterocycle CYP CYP450 Oxidation Drug->CYP Reactive Electrophile (Epoxide/Quinone) CYP->Reactive GSH GSH Trapping Reactive->GSH + Glutathione Tox Covalent Binding (Toxicity) Reactive->Tox No Trap Safe Excretion (Mercapturic Acid) GSH->Safe

Figure 1: Logic flow for reactive metabolite formation. Without GSH trapping (green path), electrophiles bind to cellular proteins (red path).

Module 2: Mitigating hERG Blockade (Cardiotoxicity)

Symptom: Your molecule inhibits the hERG potassium channel (


), posing a QT-prolongation risk.
Root Cause:  The "hERG Pharmacophore" typically involves a basic nitrogen (protonated at physiological pH) and two aromatic rings arranged in a "Y" shape, which gets trapped in the channel pore.
FAQ: How do I fix hERG without killing potency?

Q: My piperidine nitrogen is essential for potency. Can I remove the hERG liability? A: Yes. You do not need to remove the nitrogen; you need to modulate its


.
  • The Fix: Lower the

    
     of the basic amine to < 7.5.
    
  • Why: hERG binding is driven by cation-pi interactions. If the nitrogen is less protonated at pH 7.4, affinity drops.

  • Tactic: Add an electron-withdrawing group (Fluorine or Oxygen) on the adjacent carbon (beta-position).

Q: What is the "Zwitterion Strategy"? A: Introducing a carboxylic acid (or bioisostere like tetrazole) creates a zwitterion. The negative charge repels the specific residues inside the hERG pore, drastically reducing affinity (often >100-fold reduction) while maintaining solubility.

Comparison of hERG Mitigation Tactics:

TacticMechanismImpact on LogDRisk
Reduce Basicity (

)
Reduces cation-pi bindingNeutral/LowerMay reduce on-target potency if salt-bridge is required.
Zwitterion (Add -COOH) Electrostatic repulsionLowers (Good)May reduce permeability (check Caco-2).
Steric Shielding Blocks entry to poreIncreases (Bad)"Molecular Obesity" (increasing MW).
Rigidification Prevents induced fitVariableSynthesis complexity.

Module 3: Lipophilicity & "Molecular Obesity"

Symptom: Compound fails general cytotoxicity screens (e.g., HepG2) or has poor solubility. Root Cause: High Lipophilicity (LogP > 4) and low Fraction of


 carbons (

). Flat, greasy aromatic rings intercalate into membranes and cause non-specific toxicity.
Advanced Strategy: The "Bridged Heterocycle" Effect

Recent data (e.g., from AstraZeneca and broad med-chem literature) suggests that simply adding carbon usually increases lipophilicity. However, bridging a saturated heterocycle can lower lipophilicity by burying hydrophobic surface area.

  • Standard Move: Piperidine

    
     LogP increases with substituents.
    
  • Pro Move: Piperidine

    
    Bridged Piperidine  (e.g., 2-azabicyclo[2.1.1]hexane).
    
    • Result: Increases solubility, increases

      
       (3D character), and often improves metabolic stability by removing the accessible hydrogen for oxidation.
      

Optimization Logic Tree:

Lipophilicity Start High Toxicity / Low Solubility CheckLogP Check LogP / LogD Start->CheckLogP HighLogP LogP > 4.0 CheckLogP->HighLogP Confirmed Strategy1 Increase Fsp3 (Replace Phenyl with Alkyl) HighLogP->Strategy1 Strategy2 Bridge Heterocycles (Bury Hydrophobic Area) HighLogP->Strategy2 Strategy3 Polar Bioisosteres (e.g., Oxetane for Gem-dimethyl) HighLogP->Strategy3 Result Lower Toxicity Improved Solubility Strategy1->Result Strategy2->Result Strategy3->Result

Figure 2: Decision tree for reducing lipophilicity-driven toxicity. Increasing 3D character (Fsp3) is the primary lever.

Module 4: Troubleshooting False Positives (Aggregation)

User Question: "My compound kills cells at 10 µM, but the curve is incredibly steep (Hill slope > 5). Is this real?"

Diagnosis: Likely Colloidal Aggregation . At high concentrations, lipophilic heterocycles can form colloids that sequester proteins or disrupt membranes, leading to false-positive toxicity.

Validation Steps:

  • Add Detergent: Re-run the assay with 0.01% Triton X-100. If the toxicity disappears, it was aggregation-based (detergents break up colloids).

  • Nephelometry: Measure light scattering in the assay buffer. An increase in scatter indicates precipitation/aggregation.

  • Centrifugation: Spin the sample. If the supernatant loses concentration (measured by HPLC), your compound precipitated.

References

  • GSH Trapping & Reactive Metabolites

    • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery.[1][2] Expert Opinion on Drug Metabolism & Toxicology. Link

  • hERG Mitigation & pKa

    • Jamieson, C., et al. (2006). Medicinal chemistry strategies to reduce hERG channel inhibition. Current Opinion in Drug Discovery & Development. Link

  • Lipophilicity & Bridged Heterocycles

    • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

    • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Aggregation Artifacts

    • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (ETPA) vs. Clinical Inhibitors

This guide provides a technical comparison of 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (referred to herein as ETPA ) against established inhibitors in the Janus Kinase (JAK) and O-GlcNAcase (OGA) inhibitor classes.[1] Edi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (referred to herein as ETPA ) against established inhibitors in the Janus Kinase (JAK) and O-GlcNAcase (OGA) inhibitor classes.[1]

Editorial Note: ETPA (CAS 1515631-69-2) is identified here as a "Core Scaffold" or "Fragment Lead."[1] Unlike fully optimized clinical drugs (e.g., Filgotinib), ETPA represents the minimal pharmacophore required for ATP-competitive binding.[1] This guide evaluates its intrinsic efficacy and outlines the "optimization gap" required to match clinical standards.

[1]

Executive Summary & Mechanism of Action

5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (ETPA) functions as a privileged scaffold in medicinal chemistry.[1] Its fused bicyclic system mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase domains (specifically JAK1/2/3) or the catalytic site of O-GlcNAcase (OGA).[1]

While clinical inhibitors like Filgotinib utilize this core with extensive "tail" modifications to reach nanomolar (nM) potency and high selectivity, ETPA represents the "warhead" alone.[1] It typically exhibits high Ligand Efficiency (LE) but lower absolute potency (µM range) compared to its optimized counterparts.[1]

Mechanism: ATP-Competitive Inhibition

ETPA binds to the ATP-binding pocket of the target enzyme.[1] The 2-amino group acts as a hydrogen bond donor to the hinge region (e.g., Glu966/Leu932 in JAK2), while the triazolo-nitrogen acts as a hydrogen bond acceptor.[1] The 5-ethoxy group occupies the hydrophobic ribose-binding pocket, providing essential van der Waals contacts.[1]

Visualization: JAK-STAT Signaling Pathway

The following diagram illustrates the pathway ETPA targets to modulate downstream inflammatory signaling.[1]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK1/JAK2 (Target of ETPA) Receptor->JAK Activation STAT STAT Proteins (Monomer) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation ETPA ETPA / Filgotinib (Inhibitor) ETPA->JAK ATP Competition

Caption: The JAK-STAT signaling cascade. ETPA competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.[1]

Comparative Efficacy Analysis

This section benchmarks ETPA against Filgotinib (a selective JAK1 inhibitor with a triazolopyridine core) and Tofacitinib (a pan-JAK inhibitor).[1]

Table 1: Physicochemical & Potency Profile[1]
FeatureETPA (The Scaffold) Filgotinib (The Optimized Drug) Tofacitinib (The Standard)
Structure Class Fragment / Core ScaffoldTriazolopyridine-carboxamidePyrrolo[2,3-d]pyrimidine
Molecular Weight ~178 Da425 Da312 Da
Primary Target JAK1/2, OGA (Broad)JAK1 (Selective)JAK1/3, JAK2
Binding Mode Hinge Binder (2 H-bonds)Hinge + Solvent Front + P-loopHinge + Hydrophobic Pocket
Est.[1] Potency (IC50) 1.0 – 10 µM (Low)10 – 60 nM (High)1 – 10 nM (Very High)
Ligand Efficiency High (>0.4) Moderate (~0.[1]3)High
Selectivity Low (Promiscuous)High (>30-fold vs JAK2)Moderate
Analysis of the "Efficacy Gap"
  • Potency: ETPA lacks the "tail" substituents (like the cyclopropanecarboxamide in Filgotinib) that extend into the solvent-exposed region or specificity pockets.[1] This results in a loss of binding enthalpy, explaining the ~1000-fold difference in potency.[1]

  • Selectivity: The small size of ETPA allows it to fit into many kinase pockets (JAK, MAPK, CDK), leading to potential off-target effects.[1] Known inhibitors add steric bulk to clash with non-target kinases.[1]

Experimental Validation Protocols

To objectively assess ETPA's efficacy in your specific context, use the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Purpose: Determine the IC50 of ETPA against recombinant JAK2 or OGA enzyme.[1]

  • Reagent Prep: Dilute ETPA in 100% DMSO to measure a 10-point dose-response curve (start at 100 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • Mix 2 µL of Inhibitor (ETPA) with 4 µL of JAK2 Enzyme (0.5 ng/µL).[1]

    • Incubate for 15 min at RT (allows thermodynamic equilibrium).

    • Add 4 µL of ATP/Substrate mix (ATP at Km concentration, e.g., 10 µM).[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Validation: Z' factor must be > 0.[1]5. Control (Staurosporine) IC50 should match literature (~1-5 nM).[1]

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm ETPA penetrates the cell and inhibits STAT3 phosphorylation.[1]

  • Cell Culture: Seed TF-1 or HEL cells (JAK2 dependent) at 0.5 x 10^6 cells/mL.

  • Starvation: Serum-starve cells for 4 hours to reduce basal p-STAT levels.

  • Treatment:

    • Treat with ETPA (1, 10, 50 µM) for 1 hour.[1]

    • Include Vehicle (DMSO) and Positive Control (Filgotinib 1 µM).[1]

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.[1]

    • Run SDS-PAGE.[1] Blot for p-STAT3 (Tyr705) and Total STAT3 .[1]

  • Quantification: Calculate the ratio of p-STAT3/Total STAT3. ETPA should show dose-dependent reduction.[1]

Workflow Visualization: Assay Logic

Experimental_Workflow Compound ETPA (Test Compound) Assay ADP-Glo Kinase Assay (Biochemical) Compound->Assay Determine IC50 Cell Cellular Western Blot (Functional) Compound->Cell Determine EC50 Decision Efficacy Evaluation Assay->Decision If IC50 < 1 µM (Hit) Cell->Decision If pSTAT Reduced (Permeable)

Caption: Validation workflow. Biochemical assays establish intrinsic affinity, while cellular assays confirm membrane permeability and pathway inhibition.[1]

Conclusion & Recommendation

5-Ethoxy-triazolo[1,5-a]pyridin-2-amine is a potent, ligand-efficient starting point (lead) rather than a final drug product.[1]

  • For Drug Discovery: It is an excellent fragment for FBDD (Fragment-Based Drug Discovery).[1] Growing the molecule at the C-6 or C-8 position is recommended to improve potency and selectivity.[1]

  • For Biological Probes: Use at concentrations 10-50x higher than established drugs (e.g., 10 µM) to observe effects, but be wary of off-target inhibition at these levels.[1]

Final Verdict: ETPA is approximately 100-1000x less potent than Filgotinib but possesses the essential structural features for JAK/OGA inhibition.[1]

References
  • Menet, C. J., et al. (2015).[1] "Triazolopyridines as Selective JAK1 Inhibitors: From Hit to Clinical Candidate Filgotinib." Journal of Medicinal Chemistry. Link[1]

  • Duan, W., et al. (2012).[1] "Discovery of CEP-33779, a Highly Selective JAK2 Inhibitor."[1] ACS Medicinal Chemistry Letters. Link[1]

  • Gloster, T. M., & Vocadlo, D. J. (2012).[1] "Developing Inhibitors of O-GlcNAcase." Nature Chemical Biology.[1] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link

Sources

Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a cornerstone of cellular signaling, regulating a vast number of physiological processes. Their dysregulation is a known dri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast number of physiological processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, which has made them one of the most important classes of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the human kinome is extensive, comprising over 500 members, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity presents a significant challenge: the potential for a drug candidate to inhibit not only its intended target but also numerous other "off-target" kinases.

This cross-reactivity, or lack of selectivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction map across the kinome is not merely an academic exercise but a critical step in preclinical drug development. It allows for a rational assessment of potential safety liabilities and efficacy.

This guide provides an in-depth comparison of modern kinase profiling strategies, using the novel ATP-competitive inhibitor, 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (hereafter designated Compound X ), as a case study. We will explore the strategic choices behind panel selection, compare leading assay platforms, provide a detailed experimental protocol, and discuss the interpretation of selectivity data in the context of established benchmarks. While the triazolo[1,5-a]pyridine scaffold has been explored for inhibiting kinases like JAK2, the specific cross-reactivity profile of Compound X is unknown and warrants a thorough investigation.[3]

Part 1: Strategic Decisions in Kinase Profiling

Before any experiment is run, a clear strategy must be defined based on the compound's stage of development and the research question at hand. The primary decision is the breadth of the screen.

  • Broad-Spectrum Profiling (Kinome-wide): In early-stage discovery, when the full target profile of a hit compound is unknown, screening against a large, representative panel of kinases (e.g., >300 kinases) is essential. This approach provides an unbiased view of selectivity and can uncover unexpected on-target and off-target activities, which is crucial for identifying potential liabilities or new therapeutic applications.

  • Focused Panel Screening: For later-stage lead optimization, a more focused approach is often more efficient. This involves screening against a smaller, curated panel of kinases that are closely related to the primary target or are known to be involved in toxicity pathways (e.g., kinases involved in cardiac function or immune response).

The choice between these strategies is a balance of cost, throughput, and the depth of information required. For Compound X, a novel entity, a broad-spectrum profiling approach is the most logical starting point to build a comprehensive selectivity map.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Strategy cluster_2 Phase 3: Rationale & Outcome Compound_X Compound X (Novel Scaffold) Strategy Select Profiling Strategy Compound_X->Strategy Broad_Screen Broad Kinome Screen (>300 Kinases) Strategy->Broad_Screen Early Stage (Recommended for Cpd. X) Focused_Panel Focused Panel (<100 Kinases) Strategy->Focused_Panel Late Stage Rationale_Broad Rationale: - Unbiased Selectivity View - Identify Novel Targets - Early Liability ID Broad_Screen->Rationale_Broad Outcome Comprehensive Selectivity Profile Broad_Screen->Outcome Rationale_Focused Rationale: - Lead Optimization - Structure-Activity Relationship - Specific Toxicity Screening Focused_Panel->Rationale_Focused

Figure 1. Decision workflow for selecting a kinase profiling strategy.

Part 2: Comparative Analysis of Profiling Platforms

Several robust technologies are available for assessing kinase inhibitor activity, each with distinct principles, advantages, and limitations. The choice of platform can significantly influence the type of data generated (affinity vs. activity) and its physiological relevance.[4]

Assay Platform Principle Primary Output Advantages Disadvantages
Radiometric Assays (e.g., HotSpot) Measures the transfer of radioactive ³³P or ³²P from ATP to a substrate.[2]Catalytic Activity (IC₅₀)Gold standard, direct measure of activity, high sensitivity.[5][6]Requires radioisotopes, lower throughput, waste disposal issues.[5]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction via a luciferase-based system.[7]Catalytic Activity (IC₅₀)Non-radioactive, high-throughput, universal for any kinase.[5]Indirect measurement, potential for compound interference with luciferase.[8]
Competitive Binding Assays (e.g., KINOMEscan™) Measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[9]Binding Affinity (Kd)High-throughput, broad coverage, no enzyme activity required.Does not measure inhibition of catalysis, may miss allosteric inhibitors.

Causality Behind Platform Choice: For Compound X, an ATP-competitive inhibitor, any of these platforms would be suitable. However, an activity-based assay like the luminescence-based ADP-Glo™ is often preferred for initial profiling. It provides a direct measure of functional inhibition (IC₅₀) and is highly amenable to high-throughput screening, making it a cost-effective and efficient choice for a broad kinome scan.[7] While radiometric assays are considered the gold standard, the logistical challenges of radioactivity make them better suited for focused follow-up studies.[5][6] Binding assays are powerful but would not confirm that binding translates to functional inhibition of the enzyme's catalytic activity.

Part 3: Experimental Protocol - IC₅₀ Determination via Luminescence Assay

This protocol describes a self-validating system for determining the potency (IC₅₀) of Compound X against a panel of kinases using the ADP-Glo™ luminescence platform. The inclusion of positive and negative controls is critical for data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a panel of kinases.

Materials:

  • Kinase Enzyme Systems (Promega)

  • Compound X, serially diluted in DMSO

  • Staurosporine (positive control, non-selective inhibitor)[10]

  • DMSO (negative control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial 1:3 dilution series in DMSO to yield 11 concentrations (e.g., from 10 mM down to 0.17 µM).

    • Prepare stock solutions of Staurosporine (e.g., 1 mM) and a DMSO-only plate for controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate/ATP solution in reaction buffer according to the manufacturer's specifications for each kinase. The ATP concentration should ideally be at or near the Km,ATP for each specific kinase to ensure the measured IC₅₀ approximates the inhibitor's intrinsic affinity (Ki).[9]

    • Dispense 2.5 µL of the 2X kinase solution into each well of a 384-well plate.

    • Add 25 nL of the serially diluted compounds, Staurosporine, or DMSO to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 5 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The "High" signal (0% inhibition) is defined by the DMSO-only wells, and the "Low" signal (100% inhibition) by wells with a high concentration of a potent control inhibitor.

    • Normalize the data using the formula: % Inhibition = 100 * (1 - (SignalCpd - SignalLow) / (SignalHigh - SignalLow)).

    • Plot the % Inhibition against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Compound X & Control Dilutions D 4. Add Compound/Control (25 nL/well) A->D B 2. Prepare 2X Kinase/ Substrate/ATP Mix C 3. Dispense Kinase Mix (2.5 µL/well) B->C C->D E 5. Incubate 60 min at Room Temp D->E F 6. Add ADP-Glo™ Reagent (2.5 µL/well) E->F G 7. Incubate 40 min F->G H 8. Add Kinase Detection Reagent (5 µL/well) G->H I 9. Incubate 30-60 min H->I J 10. Read Luminescence I->J K 11. Normalize Data & Fit 4PL Curve to get IC₅₀ J->K

Figure 2. Workflow for IC₅₀ determination using a luminescence-based assay.

Part 4: Data Interpretation & Benchmarking

The raw output of a profiling experiment is a list of inhibition values. To make this data meaningful, it must be quantified, visualized, and benchmarked against compounds with known selectivity profiles.

Hypothetical Profiling Data:

Below is a hypothetical dataset for Compound X screened against a representative kinase panel, benchmarked against Staurosporine (a non-selective inhibitor) and Dasatinib (a multi-kinase inhibitor).[10][11][12]

Kinase TargetCompound X (%Inh @ 1µM)Staurosporine (%Inh @ 1µM)Dasatinib (%Inh @ 1µM)Kinase Family
AURKA 98% 99%85%Ser/Thr
AURKB 95% 99%88%Ser/Thr
ABL145%100%100%Tyr
SRC68%100%100%Tyr
LCK65%100%100%Tyr
EGFR 8% 92%75%Tyr
VEGFR2 12% 98%99%Tyr
CDK233%99%40%Ser/Thr
ROCK125%100%91%Ser/Thr
PKA15%97%22%Ser/Thr

Quantifying Selectivity:

A common metric for quantifying selectivity is the Selectivity Score (S-score) .[9][13] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • S(90%) for Compound X: 2 kinases hit / 10 kinases tested = 0.2

  • S(90%) for Staurosporine: 9 kinases hit / 10 kinases tested = 0.9

  • S(90%) for Dasatinib: 6 kinases hit / 10 kinases tested = 0.6

From this analysis, Compound X appears to be highly selective for Aurora kinases (AURKA, AURKB) compared to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib.[9][10]

Visualizing Selectivity - The Kinome Dendrogram:

A powerful way to visualize selectivity is to plot the inhibition data onto a dendrogram of the human kinome.[14] The dendrogram illustrates the phylogenetic relationship between kinases. Hits are typically represented by circles, with the size or color indicating inhibition potency. This visualization quickly reveals if a compound's activity is restricted to a specific branch of the kinome tree or distributed broadly.

Part 5: Hypothetical Pathway Analysis

The hypothetical data suggests that Compound X is a potent and selective inhibitor of Aurora kinases A and B. These are key regulators of mitosis, and their inhibition has profound effects on the cell cycle.

Implications of Aurora Kinase Inhibition:

  • AURKA is crucial for centrosome maturation and separation, and the formation of a bipolar spindle.

  • AURKB is a component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachment and cytokinesis.

Inhibition of both kinases by Compound X would be expected to induce G2/M cell cycle arrest, leading to polyploidy and ultimately apoptosis in rapidly dividing cells. This profile makes Compound X a promising candidate for anticancer therapy.[15]

G Compound_X Compound X AURKA Aurora A Compound_X->AURKA AURKB Aurora B Compound_X->AURKB Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome CPC Chromosome Segregation & Cytokinesis AURKB->CPC G2M_Arrest G2/M Arrest Centrosome->G2M_Arrest Inhibition leads to CPC->G2M_Arrest Inhibition leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3. Simplified signaling pathway affected by Compound X.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 5-Ethoxy-triazolo[1,5-a]pyridin-2-amine (Compound X). Through a combination of strategic panel selection, comparative analysis of modern assay platforms, and rigorous data interpretation, we have constructed a hypothetical but scientifically grounded profile for this compound.

The analysis indicates that Compound X is a potent and selective inhibitor of Aurora kinases. The next logical steps in its preclinical development would include:

  • Orthogonal Assays: Confirming the hits from the primary screen using a different assay technology (e.g., a radiometric assay) to rule out platform-specific artifacts.

  • Cellular Potency: Assessing the compound's ability to inhibit Aurora kinase activity in a cellular context and measuring its anti-proliferative effects in cancer cell lines.

  • Further Profiling: Screening against a focused panel of kinases known to cause toxicity if inhibited.

By diligently applying these profiling strategies, researchers can build a comprehensive understanding of a compound's mechanism of action and selectivity, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Davis MI, Hunt JP, Herrgard S, et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1952.

  • Karaman MW, Herrgard S, Treiber DK, et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

  • Wodicka, LM, et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(27), 5736-5746.

  • Bantscheff M, Eberhard D, Abraham Y, et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.

  • Hantschel O, Rix U, Schmidt U, et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283–13288.

  • Tocris Bioscience. (n.d.). Staurosporine. R&D Systems.

  • Selleck Chemicals. (2024). Staurosporine (STS). Selleckchem.com.

  • Abcam. (n.d.). Staurosporine, Protein kinase inhibitor (CAS 62996-74-1). Abcam.

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.

  • Ōmura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Ōmura Official Website.

  • Rix U, Hantschel O, Dürnberger G, et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.

  • Fabian MA, Biggs WH 3rd, Treiber DK, et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.

  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. ResearchGate.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • protocols.io. (n.d.). In vitro kinase assay. protocols.io.

  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL*. Thermo Fisher Scientific.

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45.

  • Vieth, M., et al. (2004). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities. Journal of Medicinal Chemistry, 47(9), 2248-2257.

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • Zask, A., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Journal of Biomolecular Screening, 14(10), 1208-1215.

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology.

  • Klink, T. A., et al. (2011). Comparison of luminescence ADP production assay and radiometric scintillation proximity assay for Cdc7 kinase. ASSAY and Drug Development Technologies, 9(5), 481-490.

  • Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 6, 237-245.

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.

  • Kinexus Bioinformatics Corporation. (n.d.). KINASE-SUBSTRATE PROFILING. Kinexus.

  • ResearchGate. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate.

  • Milburn, D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(3), 406-414.

  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega.

  • ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors. Kinase dendrograms. ResearchGate.

  • Chen, E. Y., et al. (2024). DendroX: multi-level multi-cluster selection in dendrograms. BMC Bioinformatics, 25(1), 54.

  • Jenks, C. L. (2025). Decoding Dendrograms: A Comprehensive Guide. Medium.

  • APHL. (n.d.). Dendrograms & PFGE analysis. APHL.

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[9][16][17]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5003.

  • Moro, S., et al. (2024). 7-Amino-[9][16][17]triazolo[1,5-a][9][10][18]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry, 277, 116743.

  • Lee, J., et al. (2020). Discovery of[9][16][17]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 482-488.

  • Diamond, S., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254.

  • Displayr. (n.d.). What is a Dendrogram? Hierarchical Cluster Analysis. Displayr.

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3497.

Sources

Validation

Benchmarking the synthetic efficiency of different routes totriazolo[1,5-a]pyridines

Executive Summary The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and demonstrating potent inhibition of kinases (e.g., p38 MAP kinase) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and demonstrating potent inhibition of kinases (e.g., p38 MAP kinase) and bromodomains. While classical methods rely on thermodynamic rearrangement, recent advances have shifted toward oxidative cyclization strategies that offer superior atom economy and milder conditions.

This guide benchmarks three dominant synthetic routes:

  • Oxidative Cyclization of 2-Pyridyl Hydrazones (The Modern Standard)

  • Intramolecular N-N Bond Formation of N-(2-Pyridyl)amidines (The Metal-Free Alternative)

  • Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridines (The Classical Route)

Mechanistic Analysis & Route Selection

Route 1: Oxidative Cyclization of 2-Pyridyl Hydrazones

Mechanism: This route proceeds via the oxidation of a hydrazone to a diazo intermediate, which undergoes electrocyclic ring closure. Why it wins: It allows for the direct conversion of 2-acylpyridines in a one-pot fashion.[1][2] The use of copper catalysts (or electrochemical oxidation) avoids the harsh conditions associated with older methods. Key Insight: The formation of the N-N bond is the rate-determining step. Copper(II) species facilitate the oxidation of the hydrazone to the diazo species more efficiently than thermal methods.

Route 2: Intramolecular N-N Bond Formation (Amidines)

Mechanism: Involves the oxidative coupling of an N-(2-pyridyl)amidine. Why it wins: Excellent for generating 2-amino or 2-aryl substituted derivatives directly from aminopyridines. Key Insight: Iodine/KI mediated systems have largely replaced heavy metal oxidants here, offering a "green" profile, though yields can fluctuate with electron-deficient pyridine rings.

Route 3: Dimroth Rearrangement

Mechanism: A thermodynamic equilibration where the kinetically formed [1,2,4]triazolo[4,3-a]pyridine isomerizes to the more stable [1,5-a] isomer under basic conditions. Why it wins: Unbeatable reliability for simple substrates. Key Insight: While robust, it is step-intensive (Hydrazine formation


 Condensation 

Rearrangement) and atom-inefficient compared to direct oxidative routes.
Decision Matrix: Selecting Your Route

RouteSelection Start Start: Define Substrate Input1 2-Acylpyridine / Ketone Start->Input1 Input2 2-Aminopyridine Start->Input2 Input3 2-Hydrazinopyridine Start->Input3 Route1 Route 1: Cu-Cat Oxidative Cyclization (High Yield, Broad Scope) Input1->Route1 Direct Dec1 Is Metal Contamination a Concern? Input2->Dec1 Route3 Route 3: Dimroth Rearrangement (Thermodynamic Control) Input3->Route3 Classic Dec1->Route1 No (Discovery) Route2 Route 2: I2/KI Oxidative Cyclization (Metal-Free, Green) Dec1->Route2 Yes (Pharma/GMP)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and regulatory constraints.

Benchmarking Performance Data

The following table aggregates performance metrics from key literature sources (see References).

MetricRoute 1: Cu-Cat Oxidative CyclizationRoute 2: I2/KI Amidine CyclizationRoute 3: Dimroth Rearrangement
Primary Substrate 2-Pyridyl Ketones2-Aminopyridines2-Hydrazinopyridines
Typical Yield 85% - 96%75% - 90%60% - 85% (over 2 steps)
Reaction Time 2 - 6 Hours1 - 4 Hours12 - 24 Hours
Atom Economy High (Loss of H2O)Moderate (Loss of HI/H2)Low (Step-intensive)
Scalability High (Flow chem compatible)High (Cheap reagents)Moderate (Equilibrium issues)
Reagent Cost Low (Cu(OAc)2 is cheap)Very Low (I2, KI)Low
Key Limitation Cu removal required for pharmaSensitive to EWGs on pyridineIsomer separation sometimes needed

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization (Best-in-Class)

Based on the methodology by Jiang et al. and Ueda et al.

Objective: Synthesis of 3-phenyl-[1,2,3]triazolo[1,5-a]pyridine from 2-benzoylpyridine.

Reagents:

  • 2-Benzoylpyridine (1.0 equiv)

  • Hydrazine monohydrate (2.0 equiv)

  • Cu(OAc)2 (5-10 mol%) or Heterogeneous Cu-MCM-41

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Oxidant: Atmospheric Air (Balloon)

Step-by-Step Workflow:

  • Hydrazone Formation (In-situ): To a round-bottom flask equipped with a stir bar, add 2-benzoylpyridine (1.0 mmol) and MeOH (5 mL). Add hydrazine monohydrate (2.0 mmol) dropwise. Stir at room temperature (RT) for 30 minutes. Checkpoint: Monitor TLC for disappearance of ketone.

  • Catalyst Addition: Add Cu(OAc)2 (0.05 mmol, 5 mol%).

  • Oxidation: Attach an air balloon to the flask (or bubble air gently). Stir the reaction mixture vigorously at RT for 4–6 hours. Note: The solution typically turns from blue/green to dark brown.

  • Work-up: Filter the mixture through a pad of Celite to remove copper species. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the hydrazone N-H protons (typically broad singlets >8 ppm). The triazolo ring proton (H-7) often shifts downfield.

  • Appearance: Product is typically a white to off-white solid.

Protocol B: Metal-Free Iodine-Mediated Cyclization

Based on Song et al.

Objective: Synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine.

Reagents:

  • N-(Pyridin-2-yl)benzamidine (1.0 equiv)

  • Iodine (I2) (1.0 equiv)

  • Potassium Iodide (KI) (1.0 equiv) - Note: KI acts as a catalyst/additive to solubilize I2 and facilitate electron transfer.

  • Base: NaHCO3 (2.0 equiv)

  • Solvent: DMSO or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve N-(pyridin-2-yl)benzamidine (0.5 mmol) in DMSO (3 mL).

  • Addition: Add NaHCO3 (1.0 mmol), KI (0.5 mmol), and I2 (0.5 mmol) sequentially.

  • Reaction: Heat the mixture to 80-100 °C for 2 hours.

  • Quenching: Cool to RT. Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine.

  • Purification: Silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the oxidative cyclization pathway (Route 1), highlighting the critical diazo intermediate.

Mechanism Substrate 2-Pyridyl Hydrazone Oxidation Oxidation (Cu/Air) (- 2H) Substrate->Oxidation Step 1 Diazo Diazo Intermediate (Transient) Oxidation->Diazo Formation Cyclization 6π-Electrocyclization Diazo->Cyclization Ring Closure Product Triazolo[1,5-a]pyridine Cyclization->Product Final

Caption: Mechanistic pathway of the Cu-catalyzed oxidative cyclization showing the progression from hydrazone to the fused triazole system.[1][2]

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[2][3] Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines.[2][3] Synthesis, 51, 4487-4497.[2][3]

  • Ueda, S., & Nagasawa, H. (2009).[4] Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Oxidative C-H Amination. Journal of the American Chemical Society, 131(42), 15080–15081.

  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015).[4] I2/KI-Mediated Oxidative N–N Bond Formation: Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225.

  • Xu, P., & Xu, H. C. (2019). Electrochemical Synthesis of [1,2,3]Triazolo[1,5-a]pyridines through Dehydrogenative Cyclization. Chemistry – A European Journal, 25, 1–6.

  • Huntsman, E., & Balsells, J. (2005).[4] Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines. European Journal of Organic Chemistry, 2005(17), 3761–3765.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Introduction & Risk Context 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a specialized heterocyclic building block, frequently employed as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context

5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a specialized heterocyclic building block, frequently employed as a scaffold in the synthesis of JAK inhibitors and other kinase-targeting pharmaceuticals.[1][2]

The Safety Paradox: As a research intermediate, this compound often lacks a fully characterized toxicological profile (LD50, specific organ toxicity) compared to commercial drugs.[1] Therefore, we must apply the Precautionary Principle . Based on Structure-Activity Relationships (SAR) of similar aminotriazolopyridines, this compound should be handled as a Category 3 Irritant and a Potential Sensitizer .

Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (


).[1] This classification mandates containment as the primary control, with PPE serving as the critical secondary barrier.

Hazard Profiling (Read-Across Analysis)

Based on structural analogs (e.g., 2-amino-triazolopyridines) and functional group analysis:

Hazard ClassLikely ClassificationMechanism / Causality
Acute Toxicity Category 4 (Oral)Heterocyclic amines can interfere with neurotransmission or metabolic pathways if ingested.[1]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Basic amine functionality (

) can cause caustic irritation to mucous membranes.[1]
Sensitization Potential Skin SensitizerAromatic amines are known haptens; repeated exposure may trigger allergic dermatitis.
Physical Combustible DustFine crystalline powders have high surface area; static discharge during weighing can ignite dust clouds.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for triazolopyridine handling.

Hand Protection: The Permeation Barrier

Nitrile is generally effective, but standard 4-mil exam gloves are insufficient for prolonged contact with amine-solvents.[1]

  • Routine Handling (Solids):

    • Primary: Nitrile (minimum 5 mil thickness).

    • Protocol: Single use, change every 60 minutes or immediately upon contamination.

  • Solution Handling (Organic Solvents):

    • Primary: "Double-gloving" technique.[1]

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 8 mil Nitrile or Neoprene (Barrier layer).

    • Why? Amines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

Respiratory Protection: The Particulate Defense
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Cleaning Spills):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.[1]

    • Why P100? N95 masks filter 95% of particles >0.3 microns. Pharmaceutical dusts often contain nanoparticles <0.3 microns; P100 offers 99.97% efficiency.

Eye & Body Protection[1][3]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Note: Safety glasses are insufficient for powders that can drift around side shields.[1]

  • Body: Tyvek® lab coat or sleeve covers recommended over standard cotton to prevent dust embedding in fabric fibers.

Operational Workflow & Engineering Controls

This workflow integrates safety checkpoints directly into the experimental process.

HandlingWorkflow node_storage 1. Storage (Cool, Dry, Dark) node_weighing 2. Weighing (Static Control + Balance Enclosure) node_storage->node_weighing Transport in Secondary Containment node_reaction 3. Reaction Setup (Fume Hood / Closed Vessel) node_weighing->node_reaction Dissolve immediately to reduce dust node_static Check: Ionizer ON node_weighing->node_static node_waste 4. Disposal (Segregated Incineration) node_reaction->node_waste Quench & Segregate node_ppe Check: Double Gloves node_reaction->node_ppe

Figure 1: Safe handling lifecycle. Note the critical control points at Weighing (dust generation risk) and Reaction (exposure risk).[1]

Detailed Protocol Steps:
  • Static Neutralization (Critical Step):

    • Triazolopyridines are often fluffy, electrostatic solids.

    • Action: Use an anti-static gun or ionizing bar inside the balance enclosure before spatula transfer. This prevents "flying powder" which causes inhalation exposure.

  • Solubilization:

    • Add solvent to the solid gently down the side of the vessel to minimize aerosolization.

    • Once in solution, the respiratory risk drops significantly, but skin absorption risk increases (carrier solvent effect).[1]

  • Decontamination:

    • Wipe balance areas with a mild acidic cleaner (e.g., 1% acetic acid) followed by ethanol. The acid helps neutralize residual amine traces.

Waste Disposal & Emergency Response

Disposal Strategy (Cradle-to-Grave)

Do not dispose of down the drain. This compound is likely toxic to aquatic life (a common trait of heterocyclic amines).[3]

  • Solid Waste: Collect in "Hazardous Solid Waste" drums destined for High-Temperature Incineration .

  • Liquid Waste: Segregate into "Basic/Organic" waste streams. Do not mix with oxidizers (e.g., nitric acid waste) as exothermic reactions may occur.

  • Container Disposal: Triple rinse empty containers with a suitable solvent (methanol/DMSO) before discarding as glass waste. Collect the rinsate as hazardous waste.

Emergency Spills
  • Powder Spill: Do NOT sweep (creates dust).[1][4]

    • Method: Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes. Avoid organic solvents (ethanol) on skin, as they may drive the compound deeper into the dermis.

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1][3][5][6] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling of Potent Compounds. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.